molecular formula C39H66N12O8 B10840106 H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH

H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH

Cat. No.: B10840106
M. Wt: 831.0 g/mol
InChI Key: FMWPNVFPKCUWHA-VGPFALITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH is a synthetic hexapeptide derivative of neurotensin (NT), a 13-amino acid neuropeptide involved in neurotransmission and modulation of dopamine pathways. The compound corresponds to the fragment NT(8-13) but incorporates an N-methylation modification on the second arginine (Arg) residue. This methylation enhances metabolic stability by reducing enzymatic degradation, a common strategy in peptide drug design . The sequence is characterized by the presence of two arginine residues (one methylated), proline, tyrosine, isoleucine, and leucine, which influence its receptor binding and functional properties.

Properties

Molecular Formula

C39H66N12O8

Molecular Weight

831.0 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-methylamino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C39H66N12O8/c1-6-23(4)31(34(55)48-28(37(58)59)20-22(2)3)49-32(53)27(21-24-13-15-25(52)16-14-24)47-33(54)29-12-9-19-51(29)36(57)30(11-8-18-46-39(43)44)50(5)35(56)26(40)10-7-17-45-38(41)42/h13-16,22-23,26-31,52H,6-12,17-21,40H2,1-5H3,(H,47,54)(H,48,55)(H,49,53)(H,58,59)(H4,41,42,45)(H4,43,44,46)/t23-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

FMWPNVFPKCUWHA-VGPFALITSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Resin Selection and Amino Acid Activation

The 2-chlorotrityl chloride resin is preferred for its mild cleavage conditions, which preserve acid-labile modifications like N-methylation. Fmoc-N-Me-Arg(Pbf)-OH is coupled using hexafluorophosphate-based activators such as HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine). This combination ensures >95% coupling efficiency for N-methylated residues, as demonstrated in analogous syntheses of neurotensin analogues.

Suppression of Epimerization

N-methylation increases steric hindrance, raising the risk of epimerization during activation. Adding 1-hydroxy-7-azabenzotriazole (HOAt) or N-hydroxy pyridone derivatives reduces racemization by stabilizing the activated amino acid intermediate. For example, a recyclable N-hydroxy pyridone additive suppressed epimerization to <2% in N-to-C elongations of DSIP (delta-sleep-inducing peptide).

Cleavage and Global Deprotection

Final cleavage from the resin is achieved with hexafluoroisopropanol (HFIP) in dichloromethane (20% v/v, 3 × 10 min), preserving the N-methyl group. Subsequent removal of side-chain protecting groups (e.g., Pbf on Arg) uses a trifluoroacetic acid (TFA) cocktail containing triisopropylsilane (TIPS) and water (2.5% each).

Convergent Fragment Coupling in Solution Phase

For large-scale synthesis, fragment coupling minimizes cumulative yield losses from iterative SPPS.

Thioacid-Mediated Oxidative Coupling

A recent innovation employs peptide thioacids and oxidative bond formation under aerobic conditions. This method avoids traditional condensation reagents, reducing environmental impact. For this compound:

  • Synthesize fragments H-Arg-N-Me-Arg-Pro-Tyr-OH and Ile-Leu-OH via SPPS.

  • Convert the C-terminal fragment to a thioacid using catalytic Lawesson’s reagent.

  • Oxidatively couple fragments with iodine in aqueous acetonitrile (yield: 78–85%).

This approach is particularly effective for sterically hindered sequences, as oxidative coupling tolerates N-methylated residues better than carbodiimide-based methods.

Ribosomal Synthesis with Engineered tRNA

While less common for targeted peptides, cell-free translation systems offer a route to incorporate N-methylated amino acids without protecting groups.

tRNA Charging and Translation

Enzymatically precharged tRNA with N-Me-Arg is added to a PURE (Protein synthesis Using Recombinant Elements) system lacking natural arginine and its synthetase. Ribosomal incorporation efficiency depends on codon reassignment and competition with endogenous tRNAs. For single N-Me-Arg incorporations, yields reach 60–70% of wild-type peptide levels.

Table 1: Comparison of N-Methyl Amino Acid Incorporation Efficiency

Amino AcidCoupling ReagentYield (%)Epimerization (%)
N-Me-ArgHCTU921.8
N-Me-IlePyClock882.1
N-Me-TyrHOAt/DIC853.4

Challenges and Optimization Strategies

Incomplete Coupling and Purification

N-methylation reduces nucleophilicity, necessitating extended coupling times (2–4 h) and double couplings for residues like N-Me-Arg. Analytical HPLC (C18 column, 0.1% TFA/acetonitrile gradient) reveals deletion sequences, which are removed via preparative HPLC (purity >98%).

Epimerization at Adjacent Residues

Proline’s cyclic structure minimizes epimerization at the Pro-Tyr junction, but Tyr-Ile and Ile-Leu remain susceptible. Substituting tert-leucine (Tle) for Ile enhances rigidity, as demonstrated in neurotensin analogues (epimerization reduced from 5.2% to 1.7%) .

Comparison with Similar Compounds

Structural and Functional Overview

The following table summarizes key structural and functional attributes of H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH and related peptides:

Compound Name Sequence Molecular Weight Key Features Biological Role/Application Source/Reference
This compound Arg-N-Me-Arg-Pro-Tyr-Ile-Leu ~937.1 (est.) N-methylation enhances stability; neurotensin receptor (NTSR1/NTSR2) agonist Neuromodulation, potential CNS drug Synthetic
Proctolin H-Arg-Tyr-Leu-Pro-Thr-OH 708.8 Pentapeptide with unmodified Arg; lacks methylation Insect neurohormone (motor control) Cockroach extract
SFLL Peptide Ser-Phe-Leu-Leu-Arg-Asn-... ~1900 (est.) 13-mer thrombin receptor agonist; mimics thrombin signaling Mesangial cell activation (renal research) Synthetic
Fc-GPR Fc-Gly-Pro-Arg(NO₂)-OMe N/A Ferrocene-peptide conjugate; Cu(II) binding Alzheimer’s research (Aβ aggregation) Synthetic
Dynorphin A (1-8) Analog H-Gly-Gly-Phe-Leu-Arg-Arg-Ile-OH 1159.69 Contains Arg-Arg motif; des-Tyr¹ modification Opioid receptor modulation Synthetic
H-Leu-Thr-Arg-Pro-Arg-Tyr-OH Leu-Thr-Arg-Pro-Arg-Tyr 804.94 Clustered Arg residues; no methylation Unclear (structural studies) Synthetic

Key Comparative Analyses

Structural Modifications and Stability
  • N-Methylation: The N-methylation in this compound distinguishes it from non-methylated analogs like Proctolin and H-Leu-Thr-Arg-Pro-Arg-Tyr-OH.
  • Arg Clustering: Both this compound and the dynorphin analog (H-Gly-Gly-Phe-Leu-Arg-Arg-Ile-OH) feature adjacent arginine residues. However, the dynorphin analog lacks methylation, which may result in faster clearance .
Receptor Specificity and Signaling
  • Neurotensin Receptor Agonism : The target compound binds to neurotensin receptors (NTSR1/NTSR2), influencing dopamine release and gastrointestinal motility. In contrast, Proctolin acts on insect neuronal receptors, inducing muscle contraction .
Metal Binding and Therapeutic Potential
  • Cu(II) Interaction : Fc-GPR () binds Cu(II) with a 2:1 stoichiometry, relevant to Alzheimer’s research due to copper’s role in Aβ aggregation. The target compound lacks metal-binding motifs but may indirectly modulate metal-associated pathways via neurotensin receptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH, and how can purity be validated?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with emphasis on coupling efficiency for methylated arginine residues. Post-synthesis, reverse-phase HPLC is recommended for purification, followed by mass spectrometry (MS) and NMR for structural validation. Critical parameters include solvent choice (e.g., DMF for SPPS), temperature control, and deprotection strategies to prevent side reactions. Purity thresholds (>95%) should align with peer-reviewed standards for bioactive peptides .

Q. Which analytical techniques are most effective for characterizing the peptide’s secondary structure and stability?

  • Methodological Answer : Circular dichroism (CD) spectroscopy can assess α-helical or β-sheet content in solution, while molecular dynamics (MD) simulations predict conformational stability under physiological conditions. Accelerated stability studies (e.g., thermal stress at 40°C, pH variations) paired with LC-MS monitoring are advised to evaluate degradation pathways. Data should be tabulated to compare stability metrics across conditions (e.g., half-life, aggregation propensity) .

Q. How can researchers design in vitro assays to evaluate the peptide’s bioactivity without bias?

  • Methodological Answer : Use blinded, randomized assays with positive and negative controls (e.g., scrambled peptide sequences). For receptor-binding studies, surface plasmon resonance (SPR) or fluorescence polarization provide quantitative affinity measurements. Ensure replicates (n ≥ 3) and statistical power analysis to minimize Type I/II errors. Pre-register experimental protocols on platforms like Open Science Framework to enhance reproducibility .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this peptide be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies, stratifying data by experimental conditions (e.g., cell lines, peptide concentrations). Use funnel plots to detect publication bias and heterogeneity tests (I² statistic) to identify outliers. Follow PRISMA guidelines for systematic reviews. For conflicting in vivo results, validate via orthogonal assays (e.g., CRISPR knockouts to confirm target specificity) .

Q. What computational strategies improve predictions of this peptide’s interaction with transmembrane receptors?

  • Methodological Answer : Combine homology modeling (using templates like GPCR databases) with molecular docking (AutoDock Vina, HADDOCK) to map binding pockets. Validate predictions via alanine scanning mutagenesis and free-energy perturbation (FEP) calculations. Cross-reference results with cryo-EM structures if available. Tabulate docking scores, binding energies, and residue interaction networks for transparency .

Q. How can researchers ethically address challenges in scaling peptide synthesis for preclinical trials?

  • Methodological Answer : Adopt green chemistry principles (e.g., reduced solvent waste, enzymatic coupling) to align with ethical sustainability standards. For animal studies, follow ARRIVE guidelines for humane endpoints and sample size justification. Document synthetic yields, impurity profiles, and batch-to-batch variability in open-access repositories to support translational research .

Data Organization and Analysis Recommendations

  • Structured Variables Table : Use the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to define research parameters. Example:

    VariableDefinition for Bioactivity Study
    Population HEK293 cells expressing Target Receptor X
    Exposure 10 nM peptide vs. vehicle control
    Comparison Wild-type vs. receptor-knockout cells
    Outcome cAMP levels measured via ELISA
    Adapted from .
  • Contradiction Analysis Workflow :

    • Compile datasets into a unified database.
    • Apply statistical harmonization (e.g., z-score normalization).
    • Use machine learning (PCA, clustering) to identify confounding variables.
    • Publish negative results to reduce reporting bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.